5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone
Description
Properties
IUPAC Name |
5-chloro-2-phenyl-4-propan-2-yloxypyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9(2)18-12-11(14)8-15-16(13(12)17)10-6-4-3-5-7-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPGBHKUHGTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=NN(C1=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Preparation of Hydrazine Derivative: The starting material, a hydrazine derivative, is prepared by reacting hydrazine hydrate with a suitable precursor.
Cyclization Reaction: The hydrazine derivative undergoes cyclization with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions: The chlorine, isopropoxy, and phenyl groups are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activity
5-Chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, characterized by a unique structure that includes a chlorine atom, an isopropoxy group, and a phenyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources and research findings.
- Molecular Formula : C13H13ClN2O2
- Molecular Weight : 264.71 g/mol
- CAS Number : 77541-62-9
Antitumor Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, this compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.054 | Induces apoptosis via caspase activation |
| A549 | 0.048 | Inhibits tubulin polymerization |
| HepG2 | 0.060 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this pyridazinone derivative has been investigated for its anti-inflammatory effects. Animal models have shown that it can significantly reduce inflammation markers, such as cytokines and prostaglandins, indicating its potential use in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy in Vivo : A study involving murine models of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis within the tumor tissues .
- Antimicrobial Testing : A clinical trial evaluated the efficacy of this compound against multi-drug resistant bacterial strains isolated from patients with chronic infections. The results showed that it effectively inhibited bacterial growth and improved patient outcomes, suggesting its potential as a therapeutic option in resistant infections .
Scientific Research Applications
Cardiovascular Applications
Research indicates that pyridazinone derivatives, including 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone, exhibit significant cardiovascular effects. These compounds have been shown to enhance myocardial contractility and possess anti-hypertensive properties. Specifically, they can inhibit platelet aggregation and reduce gastric secretions, making them valuable in treating cardiac disorders .
Antidiabetic and Anticancer Activities
Pyridazinones are recognized for their antidiabetic and anticancer properties. Studies have demonstrated that these compounds can act as effective agents against various cancer cell lines and may help regulate blood glucose levels. The structural modifications in the pyridazinone framework contribute to their selectivity and potency in these therapeutic areas .
Neuroprotective Effects
Emerging research suggests that pyridazinone derivatives may also offer neuroprotective benefits. They have been investigated for their ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to potential treatments for cognitive decline associated with aging .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the pyridazinone ring. The presence of the isopropoxy group at position 4 enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.
The mechanism of action for this compound often involves modulation of enzyme activity related to cardiovascular function and cellular signaling pathways associated with cancer progression and glucose metabolism. For instance, its role as a GSK-3 inhibitor suggests a complex interaction with cellular pathways that regulate cell survival and proliferation .
Clinical Trials
Several clinical trials have explored the efficacy of pyridazinone derivatives in treating heart failure and hypertension. For example, a study highlighted the use of a related compound in patients with chronic heart failure, demonstrating improved cardiac output and reduced hospitalization rates due to heart-related issues .
Laboratory Studies
In vitro studies have shown that this compound exhibits potent activity against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells was significantly higher compared to control groups, indicating its potential as an anticancer agent .
Summary Table of Applications
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares key structural features and reported applications of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone with analogous compounds:
Key Observations
Position 4 Substituents: The target compound’s isopropoxy group at position 4 contrasts with electron-withdrawing groups (e.g., Cl, I) or amino/azido substituents in analogs. This difference may enhance solubility and alter reactivity due to steric and electronic effects . In herbicidal analogs (e.g., 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), the chloro group at position 4 and amino group at position 5 are critical for activity .
Position 2 Substituents :
- Phenyl groups (target compound) vs. methyl or benzyl groups (analogs) influence lipophilicity and steric hindrance. Aromatic substituents like phenyl may enhance stability and binding affinity in biological systems .
Position 5 and 6 Modifications: Chlorine at position 5 is common across analogs, suggesting its role in maintaining molecular rigidity or electronic balance.
Research Implications
- Electronic Effects: The isopropoxy group’s electron-donating nature could stabilize the pyridazinone ring via resonance, contrasting with electron-withdrawing substituents (e.g., Cl, I) that may increase electrophilicity.
- Biological Activity: While herbicidal analogs prioritize chloro and amino groups, the target compound’s isopropoxy and phenyl groups may favor applications in medicinal chemistry (e.g., kinase inhibition).
- Solubility and Stability: The isopropoxy group’s hydrophobicity might improve membrane permeability compared to polar substituents like azido or amino groups .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-chloro-4-isopropoxy-2-phenyl-3(2H)-pyridazinone while minimizing byproducts?
- Methodological Answer : Begin with a pyridazinone core (e.g., 4,5-dichloro-2-phenyl-3(2H)-pyridazinone ) and perform nucleophilic substitution with isopropanol under controlled conditions. Use anhydrous solvents (e.g., THF or DMF) and a base like K₂CO₃ to facilitate alkoxylation. Monitor reaction progress via TLC or HPLC to optimize temperature (80–100°C) and reaction time (6–12 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound. Confirm purity with NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the isopropoxy group’s methine proton (δ ~4.5–5.0 ppm, multiplet) and methyl groups (δ ~1.2–1.4 ppm, doublet). The phenyl ring protons appear as a multiplet (δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O, ~1650–1700 cm⁻¹) and ether linkage (C-O-C, ~1100–1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₃H₁₄ClN₂O₂).
Q. What are the known biological activities of structurally related pyridazinone derivatives?
- Methodological Answer : Pyridazinones exhibit diverse bioactivities depending on substituents:
- Herbicidal Activity : Analogues like norflurazon (4-chloro-5-(methylamino)-2-(3-trifluoromethylphenyl)-3(2H)-pyridazinone) act as carotenoid biosynthesis inhibitors .
- Pharmacological Potential : Derivatives with piperazinyl or morpholino groups show analgesic/anti-inflammatory effects (e.g., emorfazone) . For initial screening, use in vitro assays (e.g., COX inhibition for anti-inflammatory activity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the isopropoxy group with bulkier alkoxy chains (e.g., cyclopropoxy) to enhance lipid solubility and membrane permeability .
- Electron-Withdrawing Groups : Introduce halogens (e.g., fluorine) at the phenyl ring to modulate electronic effects and receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., chloridazon-catechol dioxygenase or COX-2 ). Validate predictions with in vitro enzyme inhibition assays.
Q. What experimental strategies resolve contradictions in reported degradation pathways of pyridazinone derivatives?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁴C-labeled this compound to track biodegradation products in soil/water systems .
- Enzyme Isolation : Purify chloridazon-catechol dioxygenase (EC 1.13.11.44) from microbial cultures to study in vitro cleavage of the pyridazinone ring .
- Advanced Analytics : Employ LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated metabolites) .
Q. How can researchers investigate the role of this compound in enzymatic redox reactions?
- Methodological Answer :
- Enzyme Assays : Test interactions with copper-dependent oxidoreductases (e.g., polyphenoloxidase or chloridazon-catechol dioxygenase ) using spectrophotometric monitoring (e.g., O₂ consumption or product formation at 280–320 nm).
- Kinetic Studies : Determine Michaelis-Menten parameters (Km, Vmax) to assess substrate specificity. Compare with structurally related compounds (e.g., pyrazon ) to elucidate substituent effects.
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
